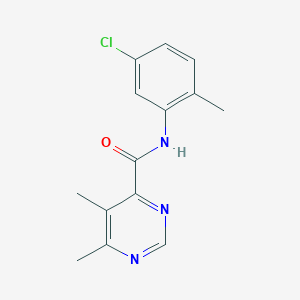
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CC-5013, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties.
作用機序
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its anti-inflammatory and anti-tumor effects by modulating the immune system. It binds to cereblon, a protein that regulates the activity of certain transcription factors, and promotes their degradation. This leads to the inhibition of the production of inflammatory cytokines and the activation of T cells, which play a crucial role in the immune response against tumors.
生化学的および生理学的効果
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a crucial role in the pathogenesis of various inflammatory diseases. N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide also promotes the activation of T cells and enhances their cytotoxic activity against tumor cells. In addition, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which makes it difficult to maintain stable concentrations in cell culture experiments. In addition, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide treatment in patients with inflammatory diseases or cancer. Another area of research is the development of new IMiDs that have improved pharmacokinetic and pharmacodynamic properties compared to N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. Finally, the combination of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide with other drugs or immunotherapies is also an area of research that holds promise for the treatment of various diseases.
合成法
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is synthesized by reacting 5-chloro-2-methylbenzoic acid with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 4-aminophthalic acid in the presence of potassium carbonate and dimethylformamide to form the final product, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
科学的研究の応用
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as Crohn's disease, multiple myeloma, and rheumatoid arthritis. N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its anti-tumor properties and has been shown to inhibit the growth of various cancer cells, including multiple myeloma, leukemia, and solid tumors.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLFQOBWRGKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
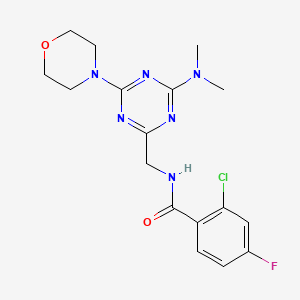
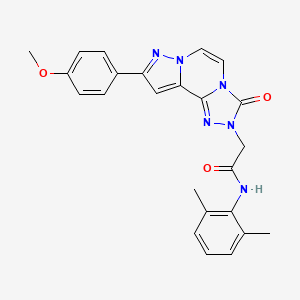
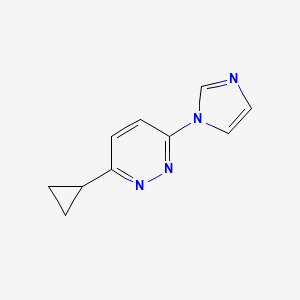
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)
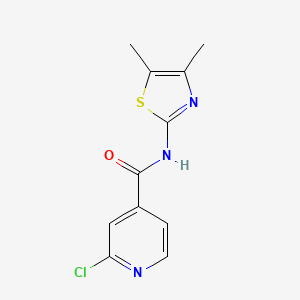
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
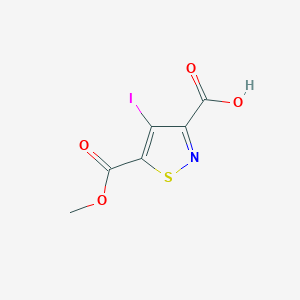

![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)